molecular formula C26H39ClN6O3 B8117624 RF9 (hydrochloride)

RF9 (hydrochloride)

Cat. No.: B8117624
M. Wt: 519.1 g/mol
InChI Key: SPYLIOBZVVTVOO-FKYMWANDSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions: RF9 (hydrochloride) primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. These reactions are essential for modifying the compound to enhance its pharmacological properties or to create derivatives for further study .

Common Reagents and Conditions: Common reagents used in the synthesis and modification of RF9 (hydrochloride) include DIC/HOBt and COMU/DIPEA for activation of carboxylic acids, as well as various solvents like DMSO for dissolution .

Major Products Formed: The major products formed from the reactions involving RF9 (hydrochloride) are typically derivatives with modified functional groups that retain the core structure of the compound. These derivatives are often studied for their potential therapeutic applications .

Comparison with Similar Compounds

RF9 (hydrochloride) is unique in its high selectivity and potency as a neuropeptide FF receptor antagonist. Similar compounds include other neuropeptide FF receptor antagonists, such as RF9 without the hydrochloride form . RF9 (hydrochloride) stands out due to its higher affinity for the receptors and its ability to block opioid-induced tolerance and hyperalgesia .

List of Similar Compounds:
  • RF9 (without hydrochloride)
  • Other neuropeptide FF receptor antagonists

RF9 (hydrochloride) continues to be a valuable compound in scientific research, offering insights into the physiological roles of neuropeptide FF and potential therapeutic applications.

Properties

IUPAC Name

N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]adamantane-1-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38N6O3.ClH/c27-22(33)21(12-16-5-2-1-3-6-16)31-23(34)20(7-4-8-30-25(28)29)32-24(35)26-13-17-9-18(14-26)11-19(10-17)15-26;/h1-3,5-6,17-21H,4,7-15H2,(H2,27,33)(H,31,34)(H,32,35)(H4,28,29,30);1H/t17?,18?,19?,20-,21-,26?;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPYLIOBZVVTVOO-FKYMWANDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC4=CC=CC=C4)C(=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H39ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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